molecular formula C30H22ClN3Na2O11S3 B12753410 Disodium 1-amino-4-((3-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 83399-72-8

Disodium 1-amino-4-((3-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12753410
CAS No.: 83399-72-8
M. Wt: 778.1 g/mol
InChI Key: DQRFMIDINUOBPR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

. It is known for its high efficiency, low toxicity, and short residence time in the body, making it a widely used veterinary medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Febantel involves the reaction of 2-(2,3-bis(methoxycarbonyl)guanidino)-5-(phenylthio)phenyl with methoxyacetyl chloride under specific conditions . The reaction typically requires a solvent such as chloroform and is carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Febantel follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Febantel undergoes various chemical reactions, including:

    Oxidation: Febantel can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in Febantel.

    Substitution: Substitution reactions can occur at the phenylthio group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Febantel, which may have different pharmacological properties and applications.

Scientific Research Applications

Febantel has a wide range of scientific research applications, including:

Mechanism of Action

Febantel exerts its effects by inhibiting the polymerization of tubulin into microtubules, which is essential for the survival of parasitic worms . This disruption of microtubule formation leads to the death of the parasites. The molecular targets of Febantel include the tubulin proteins in the parasites, and the pathways involved are related to the disruption of cellular processes dependent on microtubules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Febantel include:

  • Fenbendazole
  • Albendazole
  • Mebendazole

Comparison

Febantel is unique in its broad-spectrum activity and low toxicity compared to other anthelmintic drugs. While Fenbendazole, Albendazole, and Mebendazole also target tubulin polymerization, Febantel’s specific chemical structure allows for a wider range of activity and a shorter residence time in the body, making it a preferred choice in veterinary medicine .

Properties

CAS No.

83399-72-8

Molecular Formula

C30H22ClN3Na2O11S3

Molecular Weight

778.1 g/mol

IUPAC Name

disodium;1-amino-4-[3-[[3-(benzenesulfonyl)-3-chloropropanoyl]amino]-2-methyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C30H24ClN3O11S3.2Na/c1-15-20(11-17(47(40,41)42)12-21(15)34-25(35)14-24(31)46(38,39)16-7-3-2-4-8-16)33-22-13-23(48(43,44)45)28(32)27-26(22)29(36)18-9-5-6-10-19(18)30(27)37;;/h2-13,24,33H,14,32H2,1H3,(H,34,35)(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2

InChI Key

DQRFMIDINUOBPR-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)CC(S(=O)(=O)C2=CC=CC=C2)Cl)S(=O)(=O)[O-])NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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